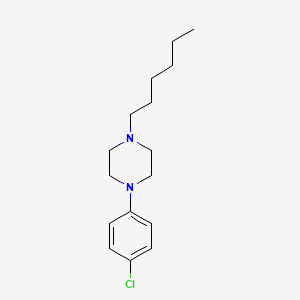

1-(4-氯苯基)-4-己基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

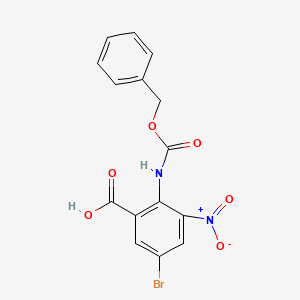

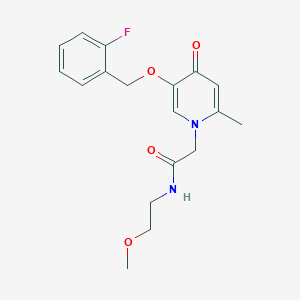

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s appearance (color, state of matter) and any distinctive odor .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yield .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes spectral data (IR, UV-Vis, NMR) and thermodynamic properties .科学研究应用

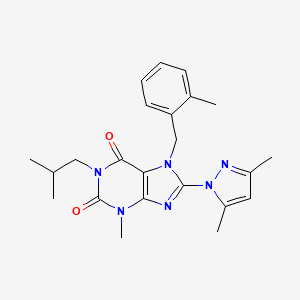

Anti-Allergic Activities

A series of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities. Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .

Medicinal Chemistry

The imidazole ring is a common pharmacophore (a structural feature necessary for a drug’s activity) found in many clinically useful drugs. The introduction of a chlorine group on the phenyl ring can potentially alter the molecule’s biological properties, making it a candidate for further investigation in drug discovery processes.

Autoimmune Diseases

In autoimmune diseases, 1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide has been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential in treating inflammatory bowel disease and graft-versus-host disease.

Synthesis

1-(4-Chlorophenyl)imidazole is an organic molecule that can be synthesized through various methods. One common approach involves the reaction of 1,4-dichlorobenzene with imidazole in the presence of a base like sodium hydroxide.

Mechanism of Action

The molecule can form H-bonds due to the presence of nitrogen atoms. It can also chelate metals due to the nitrogen atoms in the imidazole ring.

Safety and Hazards

When handling this compound, it’s recommended to wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat. Working in a well-ventilated fume hood is also advised.

作用机制

Target of Action

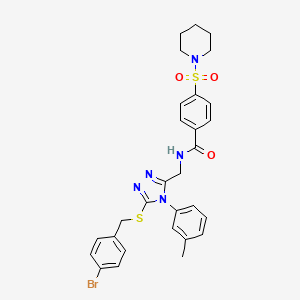

Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Another compound, ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, has shown significant effects on both allergic asthma and allergic itching .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Related compounds like paclobutrazol have been found to mediate changes in the levels of important plant hormones including the gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .

Pharmacokinetics

A similar compound was evaluated for its drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , and significant effects on both allergic asthma and allergic itching .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)-4-hexylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2/c1-2-3-4-5-10-18-11-13-19(14-12-18)16-8-6-15(17)7-9-16/h6-9H,2-5,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGOTXGIBDXYQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)

![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)